

# spectroscopic data (NMR, IR, MS) of (S)-4-Aminovaleric acid

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## Compound of Interest

Compound Name: (S)-4-Aminovaleric acid

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## A Technical Guide to the Spectroscopic Analysis of (S)-4-Aminovaleric Acid

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(S)-4-aminovaleric acid**. Due to the limited availability of spectroscopic data for the specific (S)-enantiomer, this document primarily presents data for the chemically equivalent 5-aminovaleric acid. The chiral center at the 4-position is not expected to significantly alter the key spectroscopic features discussed herein, making this data a reliable reference for researchers, scientists, and drug development professionals.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shift data for 5-aminovaleric acid, recorded in  $\text{D}_2\text{O}$ .

### $^1\text{H}$ NMR Data

Table 1:  $^1\text{H}$  NMR Chemical Shifts for 5-Aminovaleric Acid

Protons (Position)	Chemical Shift (ppm)	Multiplicity
H-2	2.22	Triplet
H-3	1.51	Quintet
H-4	1.57	Quintet
H-5	2.92	Triplet

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse000990.[1]

## <sup>13</sup>C NMR Data

Table 2: <sup>13</sup>C NMR Chemical Shifts for 5-Aminovaleric Acid

Carbon (Position)	Chemical Shift (ppm)
C-1 (C=O)	182.28
C-2	35.85
C-3	23.95
C-4	33.35
C-5	41.97

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse000990.[1]

## Experimental Protocol for NMR Spectroscopy

The following is a representative protocol for acquiring NMR spectra of an amino acid like **(S)-4-aminovaleric acid**.

- Sample Preparation: A 100 mM solution of 5-aminovaleric acid was prepared in deuterium oxide (D<sub>2</sub>O). The pH of the sample was adjusted to 7.4.[1]
- Instrumentation: The spectra were acquired on a Bruker DMX-500 spectrometer.[1]

- <sup>1</sup>H NMR Acquisition: A standard 1D proton experiment was performed at 298 K. Chemical shifts were referenced to an internal standard.
- <sup>13</sup>C NMR Acquisition: A 1D carbon experiment with proton decoupling was performed.
- 2D NMR (TOCSY, HSQC, etc.): For more detailed structural analysis and assignment, various 2D NMR experiments such as Total Correlation Spectroscopy (TOCSY) and Heteronuclear Single Quantum Coherence (HSQC) can be performed.[\[1\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This provides a "fingerprint" of the functional groups present. While a specific spectrum for **(S)-4-aminovaleric acid** is not readily available, the following table lists the expected characteristic IR absorption bands based on data from similar amino acids like L-valine.

## Characteristic IR Absorption Bands

Table 3: Representative IR Absorption Bands for an Amino Acid

Vibrational Mode	Frequency Range (cm <sup>-1</sup> )	Intensity
O-H Stretch (Carboxylic Acid)	3300 - 2500	Broad
N-H Stretch (Amine)	3500 - 3300	Medium
C-H Stretch (Aliphatic)	3000 - 2850	Medium-Strong
C=O Stretch (Carboxylic Acid)	1760 - 1690	Strong
N-H Bend (Amine)	1650 - 1580	Medium
C-O Stretch (Carboxylic Acid)	1320 - 1210	Strong
O-H Bend (Carboxylic Acid)	1440 - 1395	Medium

Frequencies are general ranges for the specified functional groups.

## Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample like an amino acid is the KBr pellet technique.

- **Sample Preparation:** The amino acid sample is finely ground with potassium bromide (KBr) powder in a mortar and pestle.
- **Pellet Formation:** The mixture is then compressed in a die under high pressure to form a thin, transparent pellet.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is typically subtracted.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio ( $m/z$ ). This provides information about the molecular weight and fragmentation pattern of a compound. The following data is from an electron ionization (EI) mass spectrum of 5-aminovaleric acid.

### Mass Spectrometry Data

Table 4: Prominent Peaks in the EI Mass Spectrum of 5-Aminovaleric Acid

$m/z$	Relative Intensity (%)	Possible Fragment
30	100	$[\text{CH}_2\text{NH}_2]^+$
56	35	$[\text{C}_3\text{H}_6\text{N}]^+$
74	20	$[\text{M} - \text{C}_2\text{H}_5\text{NO}]^+$
100	10	$[\text{M} - \text{OH}]^+$
117	5	$[\text{M}]^+$ (Molecular Ion)

Data sourced from the NIST WebBook.[\[2\]](#)[\[3\]](#)

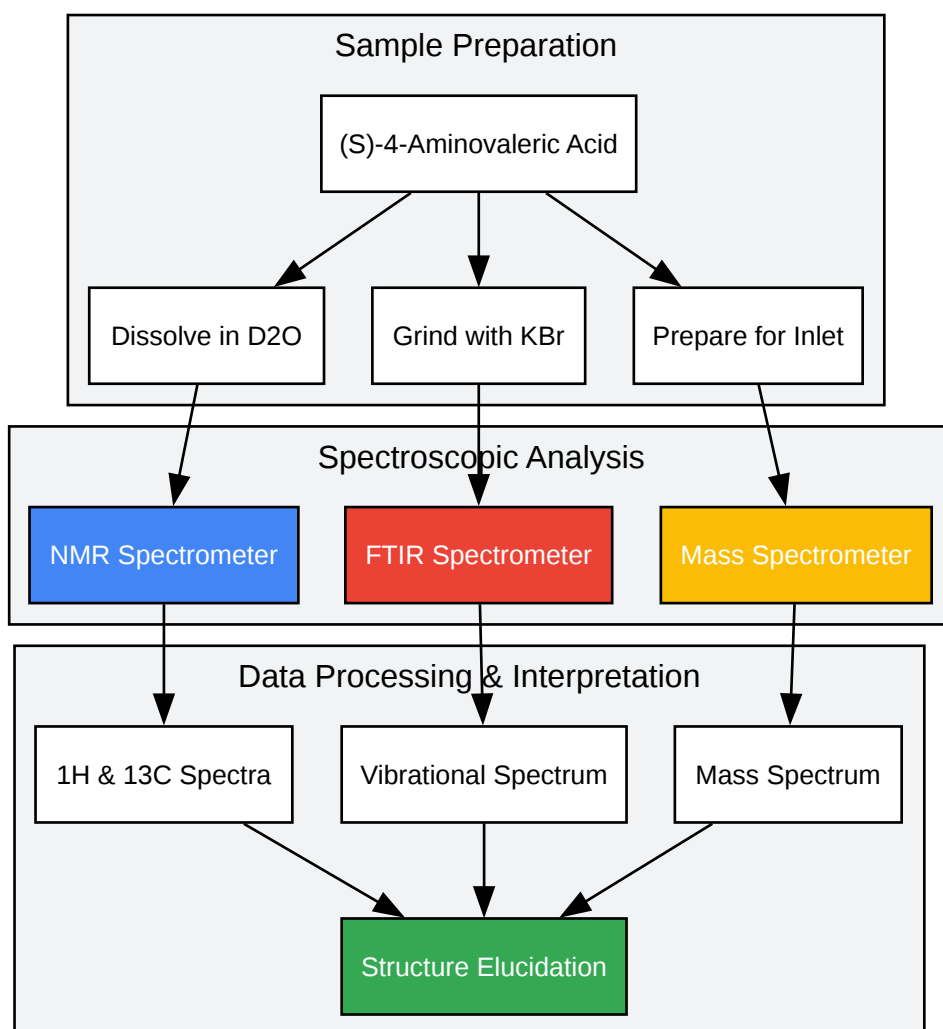
## Experimental Protocol for Mass Spectrometry

The following describes a general procedure for obtaining an EI mass spectrum.

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
- **Ionization:** In the ion source, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their  $m/z$  ratio.
- **Detection:** A detector records the abundance of each ion, generating the mass spectrum.

## Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of **(S)-4-aminovaleric acid**.



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*Spectroscopic analysis workflow for (S)-4-Aminovaleric acid.*

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## References

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- 2. 5-Aminovaleric acid [webbook.nist.gov]

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